(2-Chloro-4-nitrophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
(2-Chloro-4-nitrophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H23ClN6O3 and its molecular weight is 430.89. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Developments
- Macozinone for TB Treatment : The compound is structurally related to macozinone, a piperazine-benzothiazinone (PBTZ169), currently under Phase 1/2 clinical studies for tuberculosis (TB) treatment. Macozinone targets the decaprenylphosphoryl ribose oxidase DprE1, crucial for the synthesis of essential arabinan polymers in the cell wall of Mycobacterium tuberculosis, showing promise for more efficient TB drug regimens (Makarov & Mikušová, 2020).
Chemical Properties and Reactions
Nucleophilic Aromatic Substitution of the Nitro-Group : Research into nucleophilic aromatic substitution reactions involving compounds with nitro groups and piperidine demonstrates quantitative yields, highlighting the compound class's relevance in producing derivatives through specific chemical pathways (Pietra & Vitali, 1972).
Synthesis of 1,2-Oxazines and Related Compounds : The synthesis and chemical reactions involving oxazines and benzoxazines, which can be related to the structural motifs present in the compound of interest, show significant variability and potential for creating diverse chemical entities with potential applications in drug development and other fields (Sainsbury, 1991).
Piperazine Derivatives for Therapeutic Use : Piperazine, a core structure in the compound of interest, is significant in drug design, showing varied therapeutic uses such as antipsychotic, antidepressant, anticancer, and antiviral activities. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resultant molecules, underscoring the importance of this chemical class in therapeutic developments (Rathi, Syed, Shin, & Patel, 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors or enzymes in the body. For example, piperazine derivatives have been known to interact with a variety of targets, including G-protein coupled receptors and ion channels .
Biochemical Pathways
Depending on the specific target, the compound could influence various biochemical pathways. For instance, if the compound targets a receptor involved in signal transduction, it could affect downstream signaling pathways and ultimately influence cellular functions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on several factors, including its chemical structure, the route of administration, and the patient’s physiological condition. Piperazine derivatives, for instance, are generally well absorbed and widely distributed in the body .
Result of Action
The molecular and cellular effects would depend on the specific target and pathway affected by the compound. This could range from changes in cell signaling and function to potential therapeutic effects for certain conditions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment, as this could influence the compound’s ionization state and, consequently, its interaction with its target .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra .
Cellular Effects
Related compounds have been shown to suppress the proliferation, migration, and invasion of human gastric cancer cells through downregulation of several pathways .
Molecular Mechanism
It is known that similar compounds have shown inhibitory activity against certain enzymes .
Temporal Effects in Laboratory Settings
Related compounds have shown significant activity against certain pathogens over time .
Dosage Effects in Animal Models
The effects of different dosages of (2-Chloro-4-nitrophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone in animal models have not been studied extensively. Related compounds have shown significant activity at certain dosages .
Metabolic Pathways
Similar compounds have been involved in various metabolic processes .
Transport and Distribution
Related compounds have shown significant interactions with certain transporters and binding proteins .
Subcellular Localization
Similar compounds have shown significant effects on the activity or function of certain subcellular compartments .
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O3/c21-17-14-15(27(29)30)4-5-16(17)20(28)26-12-10-25(11-13-26)19-7-6-18(22-23-19)24-8-2-1-3-9-24/h4-7,14H,1-3,8-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUNJOOKIYWUEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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